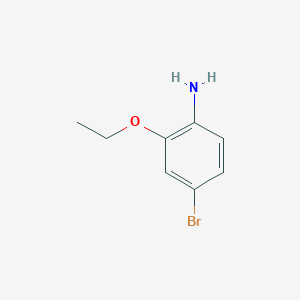
4-Bromo-2-ethoxyaniline
Übersicht
Beschreibung
4-Bromo-2-ethoxyaniline is an organic compound with the molecular formula C8H10BrNO. It is a brominated derivative of aniline, where the bromine atom is positioned at the fourth carbon, and an ethoxy group is attached to the second carbon of the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.
Wirkmechanismus
Target of Action
It is known that anilines, the class of compounds to which 4-bromo-2-ethoxyaniline belongs, often interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is not well-documented. Anilines typically act through their ability to donate and accept protons, owing to the presence of the amino group. This property allows them to interact with various biological targets .
Biochemical Pathways
Anilines are known to be involved in various biochemical reactions, including those in the liver where they can be metabolized to produce reactive species .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. As a small molecule, it is expected to be absorbed in the gastrointestinal tract following oral administration. It is likely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Anilines can cause a variety of effects at the cellular level, often involving oxidative stress and potential cytotoxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by light, as suggested by the recommendation to store it in a dark place .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-ethoxyaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, leading to potential toxic effects . Additionally, this compound can form conjugates with glutathione, a tripeptide that plays a crucial role in cellular detoxification processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In hepatocytes, it has been shown to induce oxidative stress by depleting cellular glutathione levels . This depletion can lead to the formation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Furthermore, this compound has been reported to affect cell signaling pathways, including the activation of stress-activated protein kinases (SAPKs) and the inhibition of cell survival pathways . These effects can result in altered gene expression and changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reactive intermediates via cytochrome P450-mediated metabolism . These intermediates can covalently bind to cellular macromolecules, leading to enzyme inhibition or activation. For instance, the binding of reactive intermediates to proteins can result in the inhibition of their enzymatic activity, thereby disrupting normal cellular functions. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and elevated temperatures . Over time, the degradation products of this compound can accumulate and potentially exert different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and chronic cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in cellular metabolism . At higher doses, this compound can cause significant toxicity, including hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure. In animal studies, high doses of this compound have been associated with adverse effects such as liver necrosis and renal dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism to form reactive intermediates, which can further react with cellular nucleophiles such as glutathione . This conjugation with glutathione facilitates the detoxification and excretion of this compound from the body. Additionally, the compound can be metabolized to form various hydroxylated and dealkylated products, which may have different biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and toxicity . For example, the compound may preferentially accumulate in the liver and kidneys, leading to organ-specific toxic effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be localized to specific organelles such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, affecting its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxyaniline typically involves the bromination of 2-ethoxyaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the amino group. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process involves recrystallization or column chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-ethoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-ethoxyaniline is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of drugs and therapeutic agents.
Industry: In the production of dyes, pigments, and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
4-Bromoaniline: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxyaniline: Lacks the bromine atom, affecting its reactivity in coupling reactions.
4-Bromo-2-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Uniqueness: 4-Bromo-2-ethoxyaniline’s unique combination of a bromine atom and an ethoxy group provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
4-bromo-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYQWMDMRFFGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574057 | |
| Record name | 4-Bromo-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57279-73-9 | |
| Record name | 4-Bromo-2-ethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57279-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-ethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)
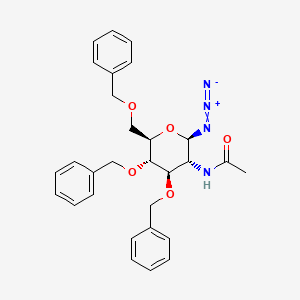

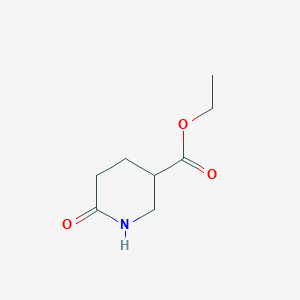
![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)
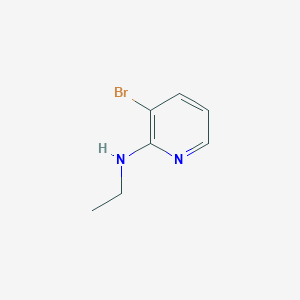
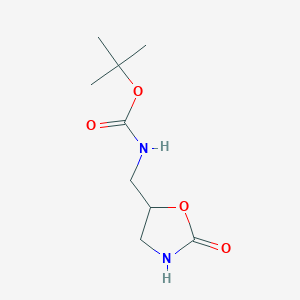
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)
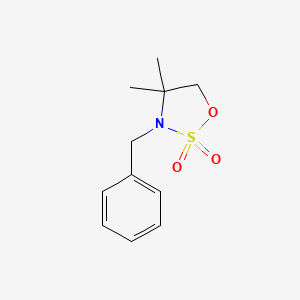
![(2S)-2-Amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1339331.png)

